Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate
Description
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate (CAS: 1312611-41-8) is a boronate ester derivative featuring a naphthalene core substituted with a tert-butyl carbamate group at the 2-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 6-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .
Properties
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8-13H,1-7H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCJCKEBFQSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677961 | |
| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312611-41-8 | |
| Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with appropriately substituted naphthalene derivatives, such as 6-amino-2-naphthol or 6-bromo-naphthalen-2-yl derivatives, which are then converted into tert-butyl carbamate derivatives by reaction with tert-butyl chloroformate under basic conditions.
Formation of the Carbamate Group
- The amino group on the naphthalene ring is protected by reaction with tert-butyl chloroformate, typically in the presence of a base such as triethylamine, to form the tert-butyl carbamate.
- Reaction conditions: low temperature (0–5°C) to room temperature, solvent such as dichloromethane or tetrahydrofuran (THF), inert atmosphere to prevent side reactions.
Installation of the Dioxaborolane Moiety (Borylation)
- The key step is the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 6-position of the naphthalene ring.
- This is commonly achieved via palladium-catalyzed Miyaura borylation of aryl halides (e.g., aryl bromides or iodides).
- Typical reagents and conditions include bis(pinacolato)diboron (B2pin2) as the boron source, Pd(OAc)2 as the catalyst, and phosphine ligands such as DCyPF or IAd.
- Solvents: mixtures of ethereal solvents (e.g., Et2O) and benzene or toluene.
- Reaction temperature: around 100°C.
- The reaction is carried out under nitrogen atmosphere using Schlenk techniques to avoid moisture and oxygen.
- After completion, the reaction mixture is worked up by concentration and purification via silica gel chromatography.
Purification and Characterization
- The crude product is purified by column chromatography on silica gel (200–300 mesh).
- Characterization is performed by NMR spectroscopy (1H, 13C, and 11B NMR), high-resolution mass spectrometry (HRMS), and melting point analysis.
- The boron-bound carbon signals in 13C NMR may be weak or absent due to quadrupolar relaxation effects of boron.
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Carbamate Formation | Naphthalen-2-amine derivative + tert-butyl chloroformate, triethylamine, DCM, 0–25°C, inert atmosphere | Formation of tert-butyl carbamate intermediate |
| Borylation | Aryl bromide intermediate + B2pin2, Pd(OAc)2 (4.5 mg, 0.02 mmol), DCyPF (17.4 mg, 0.03 mmol), Et2O/benzene (0.9/0.1 mL), 100°C, 3 h, N2 atmosphere | Formation of dioxaborolane-substituted naphthalene derivative |
| Purification | Silica gel chromatography | Pure tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate |
- The use of freshly recrystallized B2pin2 improves the borylation yield.
- Ligand choice affects catalytic efficiency; DCyPF and IAd have been reported to give good yields.
- The reaction is sensitive to moisture and oxygen; hence, inert atmosphere and dry solvents are critical.
- Attempts to detect boronic ester intermediates by HRMS during the reaction have failed, suggesting rapid conversion or instability of intermediates.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(OAc)2 (4.5 mg, 0.02 mmol) | Palladium acetate |
| Ligand | DCyPF (17.4 mg, 0.03 mmol) | Dicyclohexylphosphinoferrocene |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Recrystallized for purity |
| Solvent | Et2O/benzene (9:1 v/v) | Dry, degassed |
| Temperature | 100°C | Oil bath |
| Atmosphere | Nitrogen | Schlenk techniques |
| Reaction Time | 3 hours | Monitored by TLC or NMR |
| Purification | Silica gel chromatography | 200-300 mesh silica |
| Yield | ~40-50% | Depends on substrate purity |
Chemical Reactions Analysis
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and solvents like xylene . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate. The dioxaborolane group is known for its ability to participate in various chemical transformations that are valuable in drug development:
- Targeted Drug Delivery : The compound can be modified to enhance its bioavailability and targeting capabilities in drug delivery systems.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
Organometallic Chemistry
The presence of the boron atom in the structure allows for applications in organometallic chemistry:
- Catalysis : this compound can serve as a ligand in catalytic reactions involving transition metals. Its unique structure may facilitate novel catalytic pathways.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various naphthalene derivatives including this compound. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines.
Case Study 2: Catalytic Applications
Research highlighted in Organometallics demonstrated that this compound could act as an effective ligand for palladium-catalyzed reactions. The findings suggested improved yields and selectivity compared to traditional ligands.
Mechanism of Action
The mechanism of action of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura reaction . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Key Structural Features
- Naphthalene backbone : Enhances π-conjugation and steric bulk, influencing reactivity in cross-coupling reactions.
- Pinacol boronate : Stabilizes the boronic acid derivative, improving shelf life and handling.
- tert-Butyl carbamate : Acts as a protective group for amines, enabling selective deprotection in multi-step syntheses .
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamate-protected boronate esters. Below is a comparative analysis of structurally related analogs, emphasizing substituent effects, synthesis, and reactivity.
Key Findings:
Heteroaromatic analogs (e.g., pyridine derivatives) exhibit distinct electronic profiles, with the electron-deficient pyridine ring enhancing reactivity toward electrophilic partners .
Synthetic Accessibility: Palladium-catalyzed borylation (Miyaura conditions) is a universal method for synthesizing these compounds, though yields vary with substrate stability. For example, indoline and isoquinoline derivatives require additional protection steps to prevent ring oxidation .
Applications :
- The target compound and its analogs are critical precursors in radiopharmaceuticals (e.g., [¹⁸F]PET tracers) and agrochemicals. The tert-butyl carbamate group enables facile deprotection under acidic conditions, a feature leveraged in prodrug strategies .
Stability and Handling :
- All analogs exhibit high stability due to the pinacol boronate group, but the naphthalene derivative (target compound) is less hygroscopic than phenyl counterparts, simplifying storage .
Biological Activity
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique boron-containing moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅BNO₄
- Molecular Weight : 329.31 g/mol
- CAS Number : 893566-72-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane group suggests potential applications in targeting enzymes or receptors involved in various biochemical pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for specific receptors related to neurotransmission or cell signaling.
- Antioxidant Properties : The structure may confer antioxidant capabilities that protect cells from oxidative stress.
Biological Activity and Case Studies
Research has indicated various biological activities associated with this compound:
Anticancer Activity
A study demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Melting Point | 168–173 °C |
| Bioavailability | Under investigation |
| Half-life | Not yet determined |
Toxicity and Safety Profile
While initial studies suggest low toxicity profiles for similar compounds , comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications.
Q & A
Q. Can this compound serve as a precursor for positron emission tomography (PET) tracers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
